molecular formula C6H10BrClO B1266057 6-Bromohexanoyl chloride CAS No. 22809-37-6

6-Bromohexanoyl chloride

Cat. No. B1266057
CAS RN: 22809-37-6
M. Wt: 213.5 g/mol
InChI Key: HBPVGJGBRWIVSX-UHFFFAOYSA-N
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Description

6-Bromohexanoyl chloride is a clear colorless to yellowish liquid . It is used as an intermediate in organic synthesis, chemical research, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 6-Bromohexanoyl chloride involves a multi-step reaction . The first step involves a 70% concentration of Hydrobromic acid (HBr) and concentrated Sulfuric acid (H2SO4) under heating for 10 hours. The second step involves a 98% concentration of thionyl chloride at room temperature for 1 hour, followed by reflux .


Molecular Structure Analysis

The molecular formula of 6-Bromohexanoyl chloride is C6H10BrClO . The SMILES string representation is ClC(=O)CCCCCBr .


Chemical Reactions Analysis

6-Bromohexanoyl chloride reacts with water . It has been used in the preparation of (S)- or ®- N - (6-bromohexanoyl)-α-methylbenzylamine and 1-bromoheptadecan-6-one and 1-bromooctadecan-6-one .


Physical And Chemical Properties Analysis

6-Bromohexanoyl chloride is a liquid at 20°C . It has a refractive index of 1.486 , a boiling point of 130°C at 20mmHg , and a density of 1.395 g/mL at 25°C . The flash point is 110°C .

Scientific Research Applications

Organic Synthesis

6-Bromohexanoyl chloride is a versatile reagent used in organic synthesis. It serves as an intermediate for the synthesis of various organic compounds due to its reactive acyl chloride group. For instance, it has been utilized in the preparation of N-acylsulfonamides and alkyl ketones . The bromine atom in the compound also offers opportunities for further functionalization through nucleophilic substitution reactions.

Agrochemicals

In the field of agrochemicals, 6-Bromohexanoyl chloride is employed in the synthesis of compounds that can act as precursors for active ingredients in pesticides. Its reactivity allows for the creation of complex molecules that can interact with biological systems to protect crops from pests and diseases .

Chemical Research

Researchers use 6-Bromohexanoyl chloride to develop new chemical reactions and pathways. It’s a building block in the design of novel molecules with potential applications in various industries. Its role in chemical research is pivotal for advancing our understanding of chemical processes and material properties .

Dyestuff

The compound finds application in the dyestuff industry as well. It can be used to introduce bromine-containing moieties into dye molecules, which can alter their color properties and stability. This is particularly useful in creating dyes with specific attributes for textiles and inks .

Pharmaceuticals

6-Bromohexanoyl chloride is also relevant in pharmaceutical research. It can be used to synthesize intermediates that are key to developing new drugs. Its ability to react with a range of nucleophiles makes it a valuable tool for constructing complex organic structures found in medicinal compounds .

Polymer Synthesis

In polymer science, 6-Bromohexanoyl chloride is used to modify polymers or create new polymer chains. It can act as an initiator or a linker molecule in polymerization reactions, leading to materials with unique mechanical and chemical properties suitable for specialized applications .

Biochemistry Research

Biochemists utilize 6-Bromohexanoyl chloride in the study of proteins and enzymes. It can be used to modify amino acids or peptides, aiding in the investigation of protein structure and function. This has implications for understanding biological processes and designing biomimetic materials .

Materials Science

Lastly, in materials science, 6-Bromohexanoyl chloride contributes to the development of advanced materials. It can be used to synthesize compounds with specific surface properties or to create functional groups on material surfaces, which is crucial for developing innovative materials with tailored properties .

Safety and Hazards

6-Bromohexanoyl chloride is classified as a skin corrosive and serious eye damage substance . It may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical . It should be stored locked up and in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

6-bromohexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrClO/c7-5-3-1-2-4-6(8)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPVGJGBRWIVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)Cl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066829
Record name Hexanoyl chloride, 6-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromohexanoyl chloride

CAS RN

22809-37-6
Record name 6-Bromohexanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22809-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoyl chloride, 6-bromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoyl chloride, 6-bromo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoyl chloride, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromohexanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-BROMOHEXANOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

58.5 g of (0.3 moles) of 6 bromohexanoic acid and 85 ml of oxalyl chloride are placed in a 250-ml flask with a magnetic agitator. The mixture is agitated and 1 milliliter of dimethylformamide (DMF) is added.
[Compound]
Name
6
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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